RTI-113-d5
Description
BenchChem offers high-quality RTI-113-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RTI-113-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₁₈D₅Cl₂NO₂ |
|---|---|
Molecular Weight |
397.35 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride; RTI 113-d5; RTI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RTI-113-d5
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of RTI-113-d5, a deuterated analog of the potent phenyltropane-based monoamine transporter inhibitor, RTI-113. By integrating foundational principles of neuropharmacology with detailed experimental methodologies, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this compound. We will delve into its molecular interactions, the rationale behind its isotopic labeling, and the experimental frameworks used to characterize its activity.
Introduction: RTI-113 and the Strategic Imperative of Deuteration
RTI-113, chemically known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a synthetic cocaine analog that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][2][3][4] It is a valuable research tool for investigating the role of dopamine in various neurological processes and has been explored as a potential pharmacotherapy for cocaine dependence.[2][3]
The subject of this guide, RTI-113-d5, is a deuterated isotopolog of RTI-113.[5] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a well-established strategy in medicinal chemistry to modulate a drug's pharmacokinetic profile.[6][7][8] The fundamental principle underpinning this approach is the kinetic isotope effect (KIE) .[8][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.[6][8][11]
For RTI-113-d5, the incorporation of five deuterium atoms is intended to retard its metabolism, likely by cytochrome P450 (CYP) enzymes, which are frequently responsible for the Phase I metabolism of many drugs through C-H bond oxidation.[8][9] This can lead to several advantageous pharmacokinetic properties, including:
-
Increased half-life and duration of action: Slower metabolism results in the compound remaining in the system for a longer period.
-
Improved metabolic stability: Reduced susceptibility to enzymatic degradation.
-
Enhanced bioavailability: A greater proportion of the administered dose reaches systemic circulation.
-
Reduced formation of potentially toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[6][12]
It is crucial to understand that while deuteration primarily affects the pharmacokinetics, the fundamental mechanism of action—the direct interaction with its molecular targets—is expected to be identical to that of its non-deuterated counterpart, RTI-113.
Core Mechanism of Action: Inhibition of Monoamine Transporters
RTI-113-d5, like RTI-113, exerts its pharmacological effects by acting as a reuptake inhibitor at monoamine transporters. These transporters—DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are transmembrane proteins responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[13] By blocking these transporters, RTI-113-d5 increases the extracellular concentrations of dopamine, and to a lesser extent, serotonin and norepinephrine, leading to enhanced and prolonged neurotransmission.
The primary target of RTI-113 is the dopamine transporter (DAT).[1][4] Its high potency and selectivity for DAT are key features of its pharmacological profile.[3] The interaction of RTI-113 with these transporters is characterized by its binding affinity (Ki) and its functional potency (IC50) to inhibit neurotransmitter uptake.
Molecular Interactions and Selectivity
The selectivity of RTI-113 for DAT over NET and SERT is attributed to specific structural features of the molecule and their interactions with the amino acid residues within the transporter binding pockets. The 2β phenyl group of RTI-113 is a critical determinant of its high affinity for DAT.[1] Studies have shown that specific residues, such as tyrosine 151 in the norepinephrine transporter, can influence the binding of phenyltropane analogs. The hydroxyl group of this tyrosine residue in NET is thought to sterically hinder the optimal binding of the 2β phenyl group of RTI-113, contributing to its lower potency at this transporter compared to DAT.[1]
Quantitative Pharmacology
The following table summarizes the reported binding affinities (Ki) and/or inhibitory concentrations (IC50) of RTI-113 for the human and mouse monoamine transporters. These values are essential for designing experiments and interpreting results.
| Transporter | Species | Parameter | Value (nM) | Reference |
| DAT | Mouse | IC50 | 0.65 ± 0.28 | [14] |
| NET | Mouse | IC50 | 170 ± 25.3 | [14] |
| SERT | Human | pKi | 7.4 (Ki ≈ 40) | [15] |
| DAT | Human | pKi | (rat) | [15] |
| NET | Human | pKi | (rat) | [15] |
Note: pKi values from reference[15] were for rat transporters, highlighting the need for species-specific data in experimental design. The table reflects the high selectivity of RTI-113 for the dopamine transporter.
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental mechanism of action of RTI-113-d5 at a dopaminergic synapse.
Caption: Workflow for a radioligand binding assay.
In Vivo Functional Assessment: Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brains of freely moving animals. [16]This allows for the direct assessment of the functional consequences of monoamine transporter inhibition by RTI-113-d5.
Objective: To measure the effect of RTI-113-d5 administration on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a rat.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
RTI-113-d5 for administration.
-
Anesthetized rat.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
-
Drug Administration:
-
After collecting a stable baseline, administer RTI-113-d5 to the animal (e.g., via intraperitoneal injection).
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples for a specified period after drug administration to monitor the changes in extracellular dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system.
-
-
Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of RTI-113-d5.
-
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion and Future Directions
RTI-113-d5 represents a sophisticated tool for neuropharmacological research. Its mechanism of action as a potent and selective dopamine transporter inhibitor is well-established through studies of its non-deuterated parent compound, RTI-113. The strategic incorporation of deuterium is anticipated to confer an improved pharmacokinetic profile, making it a potentially more stable and longer-acting research probe.
Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of RTI-113 and RTI-113-d5 to empirically validate the effects of deuteration. Such studies will further elucidate the therapeutic potential of modulating monoamine transporter activity and provide valuable insights for the development of novel treatments for substance use disorders and other neuropsychiatric conditions. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations with scientific rigor and integrity.
References
- Elison, C., Rapoport, H., Laursen, R., & Elliott, H. W. (1961). Effect of deuteration of N-CH3 group on potency and enzymatic N-demethylation of morphine. Science, 134(3484), 1078-1079.
- Timmins, G. S. (2014). Deuterated drugs; where are we now?
- Alfa Chemistry. (n.d.). Deuterated Drug Design.
- Concert Pharmaceuticals. (n.d.).
- Wikipedia. (2024).
- BenchChem. (n.d.). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of medicinal chemistry, 62(11), 5276–5297.
- Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of medicinal chemistry, 57(9), 3595–3611.
- Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References.
- ResearchGate. (n.d.).
- de la Peña, J. P., & Trabanco, A. A. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(11), 1409–1421.
- Wikipedia. (2023). RTI-113.
- Biomall. (n.d.). RTI-113-d5, 1mg.
- Negus, S. S., & Mello, N. K. (2009). Effects of the monoamine uptake inhibitors RTI-112 and RTI-113 on cocaine- and food-maintained responding in rhesus monkeys. Pharmacology, biochemistry, and behavior, 91(3), 333–340.
- Vulcanchem. (n.d.). RTI-113 - 141807-57-0.
- CymitQuimica. (n.d.). RTI-113.
- Grokipedia. (n.d.). RTI-113.
- ANEXIB Chemicals. (n.d.). RTI-113.
- IZZARELLI, D., RAIMBAUD, E., AMAR, M., PIERONI, M., DE SIMONE, A., & SPISANI, R. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(15), 2319–2331.
- Chen, R., & Reith, M. E. (2011). Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113. The Journal of biological chemistry, 286(28), 24863–24871.
- Santa Cruz Biotechnology. (n.d.). RTI-113.
- González-Maeso, J. (2015). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in molecular biology (Clifton, N.J.), 1335, 1–10.
- Chen, R., & Reith, M. E. (2006). Comparison of the potency of five psychostimulant drugs on human and mouse monoamine transporters in the same cellular background. BMC pharmacology, 6, 3.
- Patsnap Synapse. (n.d.).
- Dworkin, S. I., Lambert, P., Sizemore, G. M., Carroll, F. I., & Kuhar, M. J. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse (New York, N.Y.), 30(1), 49–55.
Sources
- 1. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 2. RTI-113 | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. anexib.com [anexib.com]
- 5. biomall.in [biomall.in]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Rationale for Deuterium-Labeled Phenyltropanes
An In-Depth Technical Guide to the Synthesis and Characterization of RTI-113-d5
RTI-113, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a synthetic phenyltropane derivative that acts as a potent and highly selective dopamine transporter (DAT) inhibitor.[1][2][3][4] Its structural analogy to cocaine has made it a valuable research tool and a candidate for development as a potential pharmacotherapy for cocaine dependence, owing to its higher potency and longer duration of action.[2][5]
The strategic incorporation of stable isotopes, such as deuterium (²H), into a drug candidate is a well-established technique in modern drug development to modulate pharmacokinetic properties.[6][7][8] This guide focuses on RTI-113-d5, an isotopologue of RTI-113 where the five hydrogen atoms on the phenyl ester moiety are replaced with deuterium.
The primary scientific driver for this modification is the Deuterium Kinetic Isotope Effect (DKIE) .[9][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes, proceed at a slower rate.[11] For RTI-113, ester hydrolysis and aromatic hydroxylation are plausible metabolic pathways. By deuterating the phenyl ester ring, we hypothesize a reduction in the rate of metabolic degradation, potentially leading to:
-
Increased plasma half-life and metabolic stability.
-
Altered pharmacokinetic profile.
-
Reduced formation of specific metabolites.
-
Utility as an internal standard for mass spectrometry-based quantification of the parent drug. [7]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of RTI-113-d5, intended for researchers in medicinal chemistry, pharmacology, and drug development.
Part 1: Synthesis of RTI-113-d5
The synthesis of RTI-113-d5 is achieved through the esterification of the precursor 3β-(4-chlorophenyl)tropane-2β-carboxylic acid with deuterated phenol (phenol-d6). The overall workflow is depicted below.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. RTI-113 - Wikipedia [en.wikipedia.org]
- 3. RTI-113 | CymitQuimica [cymitquimica.com]
- 4. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]
Methodological & Application
Application Note: Quantitative Analysis of RTI-113 in Biological Matrices using RTI-113-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of RTI-113 in biological matrices, such as plasma. RTI-113, a potent and selective dopamine reuptake inhibitor, is a phenyltropane analog of cocaine with significant interest in addiction research.[1][2][3][4][5] To ensure the accuracy and precision required for pharmacokinetic and other quantitative studies, this method employs a stable isotope-labeled internal standard, RTI-113-d5. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[6][7][8][9] This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation in accordance with regulatory expectations.[10][11]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
RTI-113, chemically known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a synthetic stimulant investigated for its potential as a pharmacotherapy for cocaine dependence.[12] Accurate quantification of RTI-113 in biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall therapeutic potential. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[8][13]
However, the complexity of biological matrices can introduce significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[4][14][15][16] The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard (SIL-IS).
RTI-113-d5, in which five hydrogen atoms on the phenyl ester ring have been replaced with deuterium, is the ideal internal standard for this application. Its physicochemical properties are nearly identical to those of RTI-113, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[6][8][9] Because it co-elutes with the analyte, it experiences the same degree of matrix effect, allowing for reliable correction. The mass difference of 5 Daltons provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.
This application note details a complete workflow for the quantitative analysis of RTI-113 using RTI-113-d5, providing researchers with a validated starting point for their own studies.
Experimental Protocol
Materials and Reagents
-
Analytes: RTI-113 (hydrochloride salt, MW: 392.32 g/mol )[2][6] and RTI-113-d5 (Toronto Research Chemicals, Cat. No. R701112 or equivalent).[1]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Human plasma (K2EDTA).
-
Equipment: Analytical balance, vortex mixer, centrifuge, and a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve RTI-113 and RTI-113-d5 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of RTI-113 working solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the RTI-113-d5 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples (except blanks) during sample preparation.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the IS Working Solution (100 ng/mL RTI-113-d5) to all tubes except for the blank, to which 50 µL of 50:50 methanol:water is added.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for RTI-113 Analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) according to the manufacturer's recommendations.
Table 1: Proposed MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| RTI-113 | 356.1 | 112.1 | 100 | 25 |
| 182.1 | 100 | 20 | ||
| RTI-113-d5 | 361.1 | 112.1 | 100 | 25 |
| 187.1 | 100 | 20 |
Rationale for MRM transitions: The precursor ion for RTI-113 corresponds to its protonated molecule [M+H]⁺ (C21H22ClNO2, MW: 355.86). The fragmentation is predicted to occur at the ester linkage and within the tropane ring structure. The product ion m/z 112.1 likely corresponds to a fragment of the tropane moiety, while m/z 182.1 could represent the tropane ring with the chlorophenyl group attached. For RTI-113-d5, the precursor ion is shifted by +5 Da. The fragment at m/z 112.1 would remain unchanged as the deuterium labels are on the phenyl ester group, which is lost. The fragment at m/z 187.1 would be shifted by +5 Da if it retained the deuterated phenyl group, however, a more likely scenario is that a different, stable fragment retaining the deuterium is chosen, or a common fragment is used if it provides sufficient specificity. In this proposed table, a common fragment (112.1) and a shifted fragment (187.1, assuming it arises from the deuterated portion) are suggested for monitoring.
Calibration and Quality Control
A calibration curve and quality control (QC) samples are prepared in the same biological matrix as the unknown samples to ensure accurate quantification.
Table 2: Preparation of Calibration Standards and QC Samples
| Sample ID | RTI-113 Concentration (ng/mL) | RTI-113 Stock Dilution (ng/mL) | Volume of Stock (µL) | Volume of Plasma (µL) |
| Blank | 0 | - | 0 | 50 |
| LLOQ | 0.5 | 10 | 2.5 | 47.5 |
| CAL 2 | 1 | 20 | 2.5 | 47.5 |
| CAL 3 | 5 | 100 | 2.5 | 47.5 |
| CAL 4 | 20 | 400 | 2.5 | 47.5 |
| CAL 5 | 50 | 1000 | 2.5 | 47.5 |
| CAL 6 | 100 | 2000 | 2.5 | 47.5 |
| CAL 7 | 200 | 4000 | 2.5 | 47.5 |
| ULOQ | 400 | 8000 | 2.5 | 47.5 |
| QC Low | 1.5 | 30 | 2.5 | 47.5 |
| QC Mid | 75 | 1500 | 2.5 | 47.5 |
| QC High | 300 | 6000 | 2.5 | 47.5 |
Note: QC samples should be prepared from a separate stock solution of RTI-113 than the calibration standards.
Data Analysis and Method Validation
-
Calibration Curve: The calibration curve is constructed by plotting the peak area ratio of RTI-113 to RTI-113-d5 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Quantification: The concentration of RTI-113 in QC and unknown samples is determined from the calibration curve using the measured peak area ratios.
-
Method Validation: A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[7][10][11] Key parameters to evaluate include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of RTI-113 and RTI-113-d5 in blank matrix samples.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
Conclusion
The method described in this application note provides a reliable and robust framework for the quantitative analysis of RTI-113 in biological matrices using LC-MS/MS. The use of the stable isotope-labeled internal standard, RTI-113-d5, is critical for achieving the high level of accuracy and precision required for regulated bioanalysis and pharmacokinetic studies. This protocol serves as an excellent starting point for researchers and can be adapted and validated for specific laboratory instrumentation and study requirements.
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). UKEssays. Retrieved from [Link]
-
Cook, C. E., et al. (2002). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys. European Journal of Pharmacology, 442(1-2), 93-100. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 29-41. Retrieved from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
-
Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
-
Patel, M. S., et al. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA human plasma. International Journal of Research and Technology in Engineering, 4(2), 1-10. Retrieved from [Link]
-
Dworkin, S. I., et al. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse, 30(1), 49-55. Retrieved from [Link]
-
Xu, Y., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Proteome Research, 10(12), 5526-5533. Retrieved from [Link]
-
Alphaa.io. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Cheng, W. L., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine, 7(5), 1140-1150. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
PubMed. (2002). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Grokipedia. (n.d.). RTI-113. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
BioPharm International. (2026). Method Validation Guidelines. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1060, 259-266. Retrieved from [Link]
-
JM Test Systems. (2025). Calibration Curves: How to Create, Uses and More. Retrieved from [Link]
-
Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Retrieved from [Link]
-
SCIEX. (2025). Using calibration curves for quantitation - Episode 9 | Introduction to LC-MS/MS. Retrieved from [Link]
Sources
- 1. biomall.in [biomall.in]
- 2. RTI-113 | CymitQuimica [cymitquimica.com]
- 3. anexib.com [anexib.com]
- 4. RTI-113 - Wikipedia [en.wikipedia.org]
- 5. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. chemrxiv.org [chemrxiv.org]
- 15. RTI-113 5mg | manchesterbeacon [manchesterbeacon.org]
- 16. lifesciencesite.com [lifesciencesite.com]
LC-MS/MS method development for RTI-113 quantification
Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of RTI-113 in Biological Matrices
Executive Summary
RTI-113 is a potent, selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class.[1][2][3][4] Originally developed as a potential pharmacotherapy for cocaine addiction, its high lipophilicity and selectivity for the dopamine transporter (DAT) necessitate a robust bioanalytical method capable of detecting low-abundance pharmacokinetic (PK) profiles.[1][2]
This application note details a rigorous LC-MS/MS method development strategy. Unlike generic protocols, this guide addresses the specific physicochemical challenges of RTI-113—namely its hydrophobicity, basicity, and potential for non-specific binding.[1][2] We utilize a Liquid-Liquid Extraction (LLE) workflow coupled with MRM detection to achieve high sensitivity (LLOQ < 1 ng/mL) and minimize matrix effects.[1][2]
Compound Profile & Mechanistic Insight
Understanding the molecule is the first step in method design.[2] RTI-113 differs from cocaine by the substitution of a 4-chlorophenyl group at the 3
| Property | Detail | Analytical Implication |
| Chemical Name | 3 | Precursor Ion Selection |
| Formula | C | Isotope Pattern: The Chlorine atom provides a distinct M+2 signature (approx. 33% of M) useful for confirmation.[1][2] |
| Monoisotopic Mass | 355.13 Da | Precursor (M+H) |
| Basicity (pKa) | ~8.6 (Tertiary Amine) | Chromatography: Requires high pH mobile phase or end-capped columns to prevent peak tailing.[1][2] |
| LogP | High (Lipophilic) | Extraction: Highly soluble in non-polar organic solvents (MTBE, Hexane).[1] prone to adsorption on glass.[1][2] |
Mechanistic Diagram: Method Development Logic
Caption: Logical derivation of method parameters based on RTI-113 physicochemical properties.
Instrumentation & Conditions
Mass Spectrometry (MS/MS) Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Temperature: 500°C (High temp required for efficient desolvation of lipophilic compounds).[1]
MRM Transitions (Optimization Required): Since RTI-113 is a tropane derivative, it follows specific fragmentation pathways.
-
Precursor: 356.1 (M+H)
[1][2] -
Primary Product (Quantifier): m/z 82.1 (Tropane ring fragment - typical for cocaine analogs).[1][2]
-
Secondary Product (Qualifier): m/z 182.1 (Cleavage of the C2 substituent) or m/z 235 (Loss of phenyl ester).[1]
-
Internal Standard (IS): RTI-113-d3 (Ideal) or Cocaine-d3.[1][2]
Chromatography (LC)
Experimental Protocol: Sample Preparation (LLE)
We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT).[1][2] PPT often leaves phospholipids that cause ion suppression in the MS source, particularly for hydrophobic analytes eluting late in the gradient.[2]
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[1][2] Note: MTBE provides cleaner extracts for tropanes than Ethyl Acetate.[1]
-
Buffer: 0.1 M Ammonium Carbonate (pH 9.3). Note: High pH ensures RTI-113 is in its non-ionized free-base form, maximizing extraction into the organic layer.[1][2]
Workflow Diagram:
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for RTI-113.
Method Validation Strategy (FDA/ICH Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
| Parameter | Acceptance Criteria | Experimental approach |
| Selectivity | No interfering peaks >20% of LLOQ | Analyze blank plasma from 6 different sources. |
| Linearity | r | 8 non-zero standards (e.g., 0.5 – 500 ng/mL).[1] Weighting 1/x |
| Accuracy & Precision | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, and High QC levels. |
| Matrix Effect | IS-normalized MF within ±15% | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across levels | Compare pre-extraction spike vs. post-extraction spike. |
Critical Validation Check: The "Chlorine Check" Because RTI-113 contains a chlorine atom, the mass spectrum must show the characteristic isotope distribution.[2]
-
Protocol: During selectivity testing, monitor the transition for the
Cl isotope (Precursor ~358.1).[1][2] The ratio of intensity between the 356.1 and 358.1 transitions should remain constant (~3:1) in all samples. This confirms the peak is RTI-113 and not an isobaric interference.[1][2]
Troubleshooting & Expert Tips
-
Carryover: Due to the lipophilic chlorophenyl and phenyl ester groups, RTI-113 sticks to HPLC systems.[1][2]
-
Adsorption: RTI-113 binds to non-silanized glass.[1][2]
-
Fix: Perform all evaporation and reconstitution steps in Polypropylene (PP) plates or tubes.[1]
-
-
Instability: Ester-containing compounds can suffer from enzymatic hydrolysis in plasma.[1][2]
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Department of Health and Human Services.[2][6] Link
-
PubChem Compound Summary: RTI-113 (Structure and Physical Properties).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Carroll, F. I., et al. (2006).[1][2] Synthesis and monoamine transporter binding properties of 3-(substituted phenyl)tropane-2-carboxylic acid esters. Journal of Medicinal Chemistry. (Foundational chemistry of phenyltropanes).
-
Dworkin, S. I., et al. (1998).[1][2][4] RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter.[1][2][4][7] Synapse. (Pharmacological context). Link
-
ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis (2022). Link
Sources
- 1. RTI-113 | CymitQuimica [cymitquimica.com]
- 2. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 3. RTI-113 - Wikipedia [en.wikipedia.org]
- 4. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 5. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qps.com [qps.com]
- 7. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for the Analysis of RTI-113-d5 in Plasma
Authored by: A Senior Application Scientist
Introduction: The Imperative for Precision in Dopamine Transporter Ligand Quantification
RTI-113, or 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI) from the phenyltropane class of compounds.[1][2][3] Its structural analogy to cocaine has made it a valuable tool in neuroscience research, particularly in studies aimed at understanding the mechanisms of cocaine addiction and developing potential pharmacotherapies for its treatment.[4][5][6] Accurate quantification of RTI-113 in biological matrices like plasma is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
To achieve the highest level of analytical accuracy and precision, especially when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard.[7] RTI-113-d5, in which five hydrogen atoms are replaced with deuterium, serves this purpose. Because it is chemically almost identical to the analyte, RTI-113-d5 co-elutes chromatographically and experiences similar ionization effects and extraction losses.[8][9] This allows it to act as a reliable internal reference, correcting for variations that can occur during the entire analytical workflow, from sample preparation to final detection, thereby ensuring data integrity.[10][11]
This document provides a detailed guide to three common and effective sample preparation techniques for the extraction of RTI-113-d5 and its unlabeled analogue from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles to empower researchers to make informed decisions for their specific analytical needs.
Guiding Principles: Why Sample Preparation is a Critical First Step
Plasma is an inherently complex biological matrix, rich in proteins, lipids, salts, and other endogenous components that can interfere with the accurate measurement of a target analyte.[12][13] The primary objectives of sample preparation in this context are:
-
Removal of Interferences: Primarily, the removal of high-abundance proteins (e.g., albumin) that can foul analytical columns and ion sources, and phospholipids that are a notorious source of matrix effects (ion suppression or enhancement).[14][15]
-
Analyte Concentration: To increase the analyte concentration to a level that is well within the detection limits of the analytical instrument, which is crucial when dealing with low dosage compounds.[14]
-
Solvent Exchange: To transfer the analyte into a solvent that is compatible with the subsequent analytical technique, typically the mobile phase used in reversed-phase liquid chromatography.[16]
The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the final extract.
Technique 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from a plasma sample, making it highly suitable for high-throughput environments.[15][17]
Causality and Mechanism
The principle of PPT relies on altering the solubility of proteins to induce their denaturation and precipitation.[18] This is most commonly achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol.[17] The organic solvent disrupts the hydration layer surrounding the protein molecules, leading to their aggregation and precipitation out of the solution.[17] Acetonitrile is often favored as it tends to precipitate a wider range of proteins more effectively than methanol.[19]
Experimental Protocol: Protein Precipitation
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add 10-20 µL of the RTI-113-d5 working solution. Vortex briefly (2-3 seconds) to mix. This early addition ensures the internal standard accounts for any analyte loss during the subsequent steps.[10]
-
Precipitation: Add 300 µL of cold (4°C) acetonitrile. A 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.[20]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[11]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight pellet of precipitated proteins.[11]
-
Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte and internal standard, and transfer it to a clean autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).[11]
Workflow Diagram: Protein Precipitation
Caption: High-level workflow for the Protein Precipitation method.
Data & Performance Characteristics
| Parameter | Typical Performance | Rationale & Insights |
| Recovery | 80-100% | Generally high, but can be compromised by analyte co-precipitation with proteins.[19] |
| Matrix Effect | Moderate to High | This is the main drawback. PPT is a non-selective technique and leaves many endogenous interferences (e.g., phospholipids) in the supernatant, which can cause ion suppression or enhancement. |
| Precision (%RSD) | < 10% | Typically good due to the simplicity of the procedure. |
| Speed & Throughput | Very High | The fastest of the three methods, easily automated in 96-well plates.[20] |
| Cost | Low | Requires minimal solvent and no specialized cartridges. |
Technique 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[21]
Causality and Mechanism
The core principle of LLE is partitioning.[21] RTI-113, being a relatively non-polar molecule, will preferentially move from the aqueous plasma into a non-polar organic solvent when the two are mixed. The efficiency of this extraction is highly dependent on the pH of the aqueous phase. RTI-113 contains a basic tropane nitrogen. By adjusting the pH of the plasma to be basic (e.g., pH 9-10), the nitrogen is deprotonated, rendering the molecule neutral and significantly increasing its solubility in the organic solvent. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used.[22][23]
Experimental Protocol: Liquid-Liquid Extraction
-
Aliquoting: In a clean glass tube, pipette 250 µL of the plasma sample.
-
Internal Standard Spiking: Add 10-20 µL of the RTI-113-d5 working solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.5 M ammonium hydroxide) to raise the sample pH.
-
Extraction: Add 1.5 mL of an appropriate organic solvent (e.g., MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes (or use a mechanical shaker for 15 minutes) to facilitate the transfer of the analyte into the organic phase.[24]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. Some protocols may incorporate a freezing step (-80°C) to solidify the aqueous layer, allowing the organic layer to be easily decanted.[24]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Step-by-step workflow for the Liquid-Liquid Extraction method.
Data & Performance Characteristics
| Parameter | Typical Performance | Rationale & Insights |
| Recovery | 70-95% | Good, but can be affected by the choice of solvent, pH, and mixing efficiency. |
| Matrix Effect | Low to Moderate | LLE provides a significantly cleaner extract than PPT by removing many polar interferences. However, some non-polar matrix components (lipids) can still be co-extracted. |
| Precision (%RSD) | < 15% | Can be more variable than PPT due to the multiple manual steps involved. |
| Speed & Throughput | Moderate | More time-consuming and labor-intensive than PPT. Automation is possible but more complex. |
| Cost | Moderate | Requires larger volumes of high-purity solvents. |
Technique 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and powerful sample preparation technique that can produce the cleanest extracts, making it ideal for methods requiring the lowest limits of quantification.[25][26]
Causality and Mechanism
SPE operates on the principles of chromatography. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while unwanted matrix components are washed away.[25] For RTI-113, two primary SPE chemistries are highly effective:
-
Reversed-Phase (RP) SPE: Utilizes a non-polar stationary phase (e.g., C18 or a polymeric sorbent like HLB). The analyte is retained via hydrophobic interactions.
-
Mixed-Mode Cation Exchange (MCX) SPE: This is often the most selective approach for basic compounds like RTI-113. These sorbents have both reversed-phase and strong/weak cation exchange properties. This dual retention mechanism allows for a more rigorous washing procedure to remove neutral and acidic interferences, leading to an exceptionally clean final extract.[12]
Experimental Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. This activates the stationary phase.[25] Do not let the sorbent go dry.
-
Sample Loading: Pre-treat the plasma sample (100 µL) by diluting it with 100 µL of a weak acid (e.g., 2% phosphoric acid) to ensure the tropane nitrogen is protonated (positively charged). Load this mixture onto the conditioned cartridge. The analyte will be retained by both hydrophobic and ionic interactions.
-
Washing:
-
Wash 1: Pass 1 mL of the weak acid solution (e.g., 2% phosphoric acid) through the cartridge to remove very polar interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge. This removes non-polar, non-basic interferences like lipids that are retained by hydrophobic interaction. The analyte remains bound by the strong ionic interaction.
-
-
Elution: Elute the analyte by passing 1 mL of a solvent mixture containing a base to neutralize the analyte's charge, disrupting the ionic retention. A common elution solvent is 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase-compatible solvent, similar to the LLE procedure.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: The four key stages of a Solid-Phase Extraction protocol.
Data & Performance Characteristics
| Parameter | Typical Performance | Rationale & Insights |
| Recovery | > 90% | Highly consistent and reproducible when the method is optimized. |
| Matrix Effect | Very Low | SPE, especially mixed-mode, provides the most effective removal of matrix interferences, leading to minimal ion suppression. |
| Precision (%RSD) | < 5% | The structured, multi-step process, especially when automated, leads to very high precision. |
| Speed & Throughput | Moderate to High | Manual SPE can be slow, but it is highly amenable to automation in 96-well plate formats, significantly increasing throughput. |
| Cost | High | The cost per sample is the highest due to the price of SPE cartridges. |
Method Validation: The Foundation of Trustworthiness
Regardless of the chosen technique, the final analytical method must be validated according to established regulatory guidelines, such as those from the FDA or the ICH M10 guidance.[27][28][29] This process establishes through objective evidence that the method is reliable and fit for its intended purpose.[27] Key validation parameters that are heavily influenced by the sample preparation technique include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[7]
-
Stability: Ensuring the analyte is stable throughout the sample preparation process.
Summary and Recommendations
The optimal sample preparation technique for RTI-113-d5 analysis depends on the specific goals of the study. The table below provides a comparative summary to guide your decision-making process.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extract Cleanliness | Low | Medium | High |
| Throughput | Very High | Medium | High (with automation) |
| Cost per Sample | Low | Medium | High |
| Method Development | Minimal | Moderate | High |
| Best For... | High-throughput screening, early-stage discovery where speed is critical. | Assays requiring better cleanliness than PPT without the cost of SPE. | Regulated bioanalysis, methods requiring the lowest detection limits and highest data quality. |
For regulated clinical or preclinical studies where data integrity and sensitivity are paramount, Solid-Phase Extraction is the recommended approach due to its superior ability to remove matrix interferences. For rapid screening or discovery-phase studies, the speed and simplicity of Protein Precipitation are highly advantageous. Liquid-Liquid Extraction offers a balanced compromise between the two extremes.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- What is Solid Phase Extraction (SPE)? (n.d.). Organomation.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Premier Research.
- Xu, R., et al. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed.
- Souza, I. D., et al. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
- Iannone, M., et al. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PMC.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. (2025, December 16). J&K Scientific LLC.
- Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
- Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
- RTI-113. (n.d.). Wikipedia.
- RTI-113. (n.d.). CymitQuimica.
- Breznik, M., et al. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
- Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023, July 4). Encyclopedia MDPI.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
- RTI-113 - 141807-57-0. (n.d.). Vulcanchem.
- Al-Shehri, M. M., et al. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC.
- Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies, Inc.
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- RTI-113 | CAS 141807-57-0. (n.d.). Santa Cruz Biotechnology.
- RTI-113. (n.d.). Grokipedia.
- Dworkin, S. I., et al. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024, August 30). MDPI.
- Bioanalytical Sample Preparation. (n.d.). Biotage.
- Björklund, E., et al. (2014, July 1). Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine. PubMed.
- Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys. (n.d.). PubMed.
- Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online.
Sources
- 1. RTI-113 - Wikipedia [en.wikipedia.org]
- 2. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. RTI-113 | CymitQuimica [cymitquimica.com]
- 5. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 6. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. gcms.cz [gcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. organomation.com [organomation.com]
- 26. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. fda.gov [fda.gov]
- 29. hhs.gov [hhs.gov]
Application Notes & Protocols: The Use of RTI-113-d5 in Rodent Self-Administration Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding RTI-113 and the Role of Deuteration
RTI(-4229)-113 is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds.[1][2] Structurally analogous to cocaine, its primary mechanism of action involves binding to the dopamine transporter (DAT) on presynaptic neurons, thereby blocking the reuptake of dopamine from the synaptic cleft. This action leads to an increase in the concentration and duration of dopamine in the synapse, which is believed to mediate the reinforcing and stimulant effects of such compounds.[1] Due to its high affinity and selectivity for the DAT, RTI-113 has been extensively studied as a potential pharmacotherapy for cocaine addiction and as a tool to investigate the neurobiology of reinforcement.[2][3][4][5]
The subject of this guide, RTI-113-d5, is a deuterated isotopologue of RTI-113. In this molecule, five specific hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6][7] This substitution offers two significant advantages in preclinical research:
-
Pharmacokinetic and Metabolic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can make C-D bonds more resistant to enzymatic cleavage, potentially slowing the rate of drug metabolism.[8][9] Using RTI-113-d5 allows researchers to investigate how alterations in metabolism affect the compound's pharmacokinetic profile, duration of action, and behavioral effects.
-
Gold-Standard Internal Standard for Bioanalysis: In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the gold standard for use as internal standards.[10][11] Since RTI-113-d5 is chemically almost identical to RTI-113, it behaves similarly during sample extraction, chromatography, and ionization.[12][13] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the non-deuterated analyte in biological matrices like plasma and brain tissue by correcting for experimental variability.[12][14]
This document provides a comprehensive protocol for utilizing RTI-113-d5 in rodent intravenous self-administration (IVSA) studies, the benchmark model for assessing the reinforcing properties and abuse liability of psychoactive compounds.[15][16]
Mechanism of Action: RTI-113 at the Dopamine Transporter
The reinforcing effects of RTI-113 are primarily mediated by its action at the dopamine transporter. The following diagram illustrates this process.
Caption: RTI-113 blocks the dopamine transporter (DAT), preventing dopamine reuptake.
Experimental Workflow for Rodent Self-Administration
A typical self-administration study follows a multi-phase workflow designed to assess drug acquisition, motivation, and relapse-like behavior.
Caption: Workflow for a comprehensive rodent self-administration study.
Part 1: Surgical Protocol - Intravenous Catheter Implantation
Objective: To surgically implant a chronic indwelling catheter into the jugular vein of a rodent for reliable intravenous drug delivery.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Intravenous catheter (e.g., Instech Solomon)
-
Sutures (e.g., 4-0 silk)
-
Catheter-port system (e.g., Vascular Access Button™) for enhanced patency[17]
-
Heparinized saline (10-30 U/mL)
-
Analgesics and antibiotics for post-operative care
Procedure (Rat Model):
-
Anesthesia and Preparation: Anesthetize the rat and shave the ventral neck and dorsal scapular regions. Place the animal on a heating pad to maintain body temperature and apply ophthalmic ointment to the eyes.
-
Incision: Make a small incision over the right jugular vein and another on the back between the scapulae.
-
Vein Isolation: Using blunt dissection, carefully isolate the jugular vein from surrounding tissue and place two silk sutures loosely around it.
-
Catheter Tunneling: Tunnel the catheter subcutaneously from the neck incision to the dorsal incision.
-
Catheter Insertion: Tie off the caudal suture to occlude blood flow. Make a small incision in the vein with micro-scissors. Gently insert the catheter tip into the vein, advancing it towards the heart until the tip resides just outside the right atrium.
-
Securing the Catheter: Secure the catheter in the vein by tightening the rostral suture. Apply a drop of tissue adhesive at the entry point for added security.
-
Patency Check: Flush the catheter with heparinized saline to ensure proper placement and patency. A small amount of blood should be easily withdrawn.
-
Port Externalization: Secure the external port of the catheter (e.g., the Vascular Access Button™) to the underlying muscle on the back. Close the dorsal and ventral incisions with sutures or wound clips.
-
Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for 5-7 days. Flush the catheter daily with heparinized saline to maintain patency.
Part 2: Self-Administration Protocols
Apparatus: Standard operant conditioning chambers housed in sound-attenuating cubicles.[18] Each chamber is equipped with two retractable levers, a stimulus light above each lever, a house light, and a tone generator. The chamber is connected to an infusion pump that delivers the drug solution through a tether and swivel system to the animal's catheter.[17][19]
Drug Preparation:
-
Compound: RTI-113-d5 hydrochloride
-
Vehicle: Sterile 0.9% saline
-
Procedure: Dissolve RTI-113-d5 in the vehicle to the desired concentration. Sterilize the solution by passing it through a 0.22 µm syringe filter. Prepare solutions fresh daily.
| Parameter | Recommended Value | Rationale |
| Unit Dose Range | 0.01 - 0.3 mg/kg/infusion | Based on studies with non-deuterated RTI-113, this range covers doses that are reinforcing and can maintain stable self-administration.[20][21] |
| Infusion Volume | 0.1 mL (rat); 0.02-0.03 mL (mouse) | Standard volumes for intravenous infusions in these species. |
| Infusion Duration | 2-5 seconds | Rapid delivery mimics the fast onset of abused stimulants. |
| Time-out Period | 20 seconds | A brief period after each infusion where lever presses are recorded but not reinforced, preventing overdose and separating responses.[19] |
Protocol 2.1: Acquisition of Self-Administration
-
Place the animal in the operant chamber for a 2-hour session daily.
-
Set the schedule of reinforcement to Fixed Ratio 1 (FR1) . This means one press on the "active" lever results in a single drug infusion.[19]
-
Pair each infusion with a compound stimulus cue (e.g., illumination of the stimulus light over the active lever and a 2-second auditory tone).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue FR1 training until the animal demonstrates stable responding (e.g., <20% variation in infusions over 3 consecutive days) and discriminates between the active and inactive levers (e.g., >80% of presses on the active lever).
Protocol 2.2: Assessing Motivation with a Progressive Ratio (PR) Schedule
-
Once stable responding is achieved on an FR schedule, switch to a Progressive Ratio (PR) schedule to measure the reinforcing efficacy of RTI-113-d5.
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases systematically.[22][23][24]
-
The session ends when the animal fails to earn an infusion within a set time limit (e.g., 60 minutes).
-
The primary dependent measure is the breakpoint , defined as the final ratio completed. A higher breakpoint indicates a stronger reinforcing effect or higher motivation to obtain the drug.[25][26]
| Schedule Type | Description | Primary Measure |
| Fixed Ratio (FR) | A fixed number of responses is required for each reinforcer.[27][28][29] | Rate of responding; number of infusions. |
| Progressive Ratio (PR) | The response requirement increases after each reinforcer is earned.[22][25] | Breakpoint (motivation/reinforcing efficacy). |
Protocol 2.3: Extinction and Reinstatement of Drug-Seeking This multi-phase protocol models abstinence and relapse.[30]
-
Extinction Phase:
-
Following stable self-administration, begin extinction sessions.
-
During these sessions, active lever presses no longer result in drug infusion or the presentation of drug-paired cues.[31]
-
Continue daily sessions until responding on the active lever decreases to a low, stable level (e.g., <25% of the average of the last 3 self-administration days).
-
-
Reinstatement Testing:
-
After the extinction criterion is met, test for reinstatement of drug-seeking behavior. This is measured as a significant increase in active lever pressing compared to the end of the extinction phase.
-
Cue-Induced Reinstatement: Present the drug-associated cues (light and tone) contingent on active lever presses, but without drug delivery.[32]
-
Drug-Primed Reinstatement: Administer a non-contingent, priming injection of RTI-113-d5 (typically 25-50% of the self-administered dose) immediately before the session begins.[32]
-
Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., intermittent footshock or a pharmacological stressor like yohimbine) prior to the session.[32]
-
Part 3: Bioanalytical Protocol - Quantification by LC-MS/MS
Objective: To accurately quantify RTI-113 concentrations in biological samples, using RTI-113-d5 as an internal standard.
Principle: Isotope Dilution Mass Spectrometry. A known quantity of the deuterated internal standard (RTI-113-d5) is added to an unknown quantity of the analyte (RTI-113).[10] The ratio of the analyte to the internal standard is measured by LC-MS/MS. Because any sample loss during processing will affect both compounds equally, this ratio remains constant and provides a highly accurate measurement.[14]
Procedure Outline:
-
Sample Collection: Collect blood (for plasma) or brain tissue at desired time points.
-
Sample Preparation:
-
Spike samples with a known concentration of RTI-113-d5 internal standard solution.
-
Perform protein precipitation (e.g., with acetonitrile) to remove interfering macromolecules.
-
Isolate the analytes using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable chromatography column (e.g., C18).
-
Detect and quantify the parent and product ions for both RTI-113 and RTI-113-d5 using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of RTI-113 spiked with the internal standard.
-
Calculate the concentration of RTI-113 in the unknown samples by comparing the analyte/internal standard peak area ratios to the standard curve.
-
References
- Vertex AI Search. (n.d.). What is Progressive-Ratio (PR) Schedule of Reinforcement in ABA? Retrieved February 22, 2026.
- Study Notes ABA. (n.d.). Progressive ratio schedule of reinforcement. Retrieved February 22, 2026.
- Dworkin, S. I., Lambert, P., Sizemore, G. M., Carroll, F. I., & Kuhar, M. J. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse, 30(1), 49–55.
- ResolveMass Laboratories Inc. (2025, November 8).
- Fiveable. (2025, August 15).
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- Simson Pharma Limited. (2025, August 8).
- DeLeon, I. G., et al. (2016). Using a Progressive Ratio Schedule of Reinforcement as an Assessment Tool to Inform Treatment. Journal of Applied Behavior Analysis.
- Study.com. (n.d.). Fixed Ratio & Reinforcement Schedule | Definition & Examples. Retrieved February 22, 2026.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Step Ahead ABA. (2025, May 1). How to use reinforcement schedules to shape behaviors.
- Mcleod, S. (2024, February 2). Schedules of Reinforcement in Psychology (Examples). Simply Psychology.
- Killeen, P. R., & Posadas-Sanchez, D. (2009). Progressive Ratio Schedules of Reinforcement. Journal of the Experimental Analysis of Behavior.
- Lumen Learning. (n.d.). Reinforcement Schedules | Introduction to Psychology. Retrieved February 22, 2026.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 22, 2026.
- Ojembe, A., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Brown, D. G., & Wobst, H. J. (2021). Deuterated drugs; where are we now?
- American Psychological Association. (2018, April 19). Progressive-ratio schedules. In APA Dictionary of Psychology. Retrieved February 22, 2026.
- Wikipedia. (n.d.). RTI-113. Retrieved February 22, 2026.
- Lile, J. A., et al. (2002). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys. European Journal of Pharmacology, 442(1-2), 93–98.
- Grokipedia. (n.d.). RTI-113. Retrieved February 22, 2026.
- RTI International. (n.d.). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Retrieved February 22, 2026.
- Wikipedia. (n.d.).
- van Ree, J. M., Slangen, J. L., & de Wied, D. (1978). Intravenous self-administration of drugs in rats. Journal of Pharmacology and Experimental Therapeutics, 204(3), 547–557.
- JoVE. (2023, April 30).
- deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum.
- Logrip, M. L., et al. (2018). A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder. Journal of Visualized Experiments.
- Creative Biolabs. (2018, July 10).
- Thomsen, M., et al. (2016). Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine. Genes, Brain and Behavior, 15(4), 400–411.
- Podlesnik, C. A., & Kelley, M. E. (2010). Extinction Learning as a Model of Drug Treatment and Relapse: A Behavioral Overview. Current Drug Abuse Reviews, 3(1), 13–24.
- Pharmaffiliates. (n.d.). Deuterated Compounds. Retrieved February 22, 2026.
- Epstein, D. H., et al. (2006). The reinstatement model and relapse prevention: a clinical perspective. Psychopharmacology, 184(3-4), 305–317.
- Roberts, D. C., & Zito, K. A. (1987). Cocaine self-administration in rats: threshold procedures. Pharmacology, Biochemistry, and Behavior, 26(1), 147–153.
- Wikipedia. (n.d.).
- Roberts, D. C. S., & Zito, K. A. (1987). Cocaine Self-Administration in Rats: Threshold Procedures. Pharmacology Biochemistry and Behavior, 26(1), 147-153.
- Shalev, U., Grimm, J. W., & Shaham, Y. (2002). Neurobiology of relapse to heroin and cocaine seeking: a review. Pharmacological Reviews, 54(1), 1–42.
- Venniro, M., et al. (2018). The Winding Road to Relapse: Forging a New Understanding of Cue-Induced Reinstatement Models and Their Associated Neural Mechanisms. Frontiers in Behavioral Neuroscience, 12, 14.
- Scheffel, U., et al. (1995). Rate of binding of various inhibitors at the dopamine transporter in vivo. Synapse, 20(4), 345–352.
- Lile, J. A., et al. (2000). Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey. The Journal of Pharmacology and Experimental Therapeutics, 292(2), 541–549.
- Instech. (2024, September 19).
- BioMed. (2025, August 15).
- Gipson, C. D., et al. (2021). Extinction vs. Abstinence: A Review of the Molecular and Circuit Consequences of Different Post-Cocaine Experiences. International Journal of Molecular Sciences, 22(11), 6032.
- RTI International. (n.d.). Self-administration of cocaine and the cocaine analog RTI-113. Retrieved February 22, 2026.
- Wilcox, K. M., et al. (2002). Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys. Synapse, 43(1), 78–85.
- Al-Hasani, R., et al. (2021).
- Ferreira, M., et al. (2025, February 11).
Sources
- 1. RTI-113 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deutramed.com [deutramed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. texilajournal.com [texilajournal.com]
- 15. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intravenous Self-Administration - Creative Biolabs [creative-biolabs.com]
- 17. instechlabs.com [instechlabs.com]
- 18. Self-administration - Wikipedia [en.wikipedia.org]
- 19. biomed-easy.com [biomed-easy.com]
- 20. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is Progressive-Ratio (PR) Schedule of Reinforcement in ABA? [behaviorprep.com]
- 23. Progressive ratio schedule of reinforcement - Study Notes ABA [studynotesaba.com]
- 24. Using a Progressive Ratio Schedule of Reinforcement as an Assessment Tool to Inform Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Progressive Ratio Schedules of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. APA Dictionary of Psychology [dictionary.apa.org]
- 27. fiveable.me [fiveable.me]
- 28. Fixed Ratio & Reinforcement Schedule | Definition & Examples - Lesson | Study.com [study.com]
- 29. Mastering Behavior Change Through Reinforcement Strategies | Step Ahead ABA [stepaheadaba.com]
- 30. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | The Winding Road to Relapse: Forging a New Understanding of Cue-Induced Reinstatement Models and Their Associated Neural Mechanisms [frontiersin.org]
Application of RTI-113-d5 in PET imaging of dopamine transporters
Part 1: Executive Summary & Scientific Context
The Critical Role of RTI-113-d5 in PET Neuroimaging In the development of dopamine transporter (DAT) inhibitors for cocaine addiction and Parkinson’s disease, Positron Emission Tomography (PET) is the gold standard for determining Target Engagement .[1] However, a PET image alone is insufficient; it provides the effect (Receptor Occupancy) but not the driver (Plasma Concentration).[1]
RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a high-affinity phenyltropane DAT inhibitor.[1][2][3][4][5] To validate its efficacy and safety profile, researchers must correlate the percentage of DAT blocked in the brain with the precise concentration of the drug in the blood.[1]
RTI-113-d5 is the deuterated stable isotope of RTI-113.[1] It does not serve as the radioactive imaging agent itself.[1] Rather, it is the Internal Standard (IS) used in high-sensitivity LC-MS/MS bioassays to quantify "cold" RTI-113 in plasma samples drawn during PET scans.[1] Without RTI-113-d5, the pharmacokinetic/pharmacodynamic (PK/PD) modeling of the PET data would lack the necessary precision to determine the
Part 2: Technical Deep Dive & Mechanism
The PET Occupancy Paradigm
The application of RTI-113 in PET is typically a Displacement or Occupancy Study .[1]
-
The Tracer: A radiolabeled DAT ligand with known kinetics (e.g.,
or ) is administered.[1] -
The Challenge: The "Cold" drug (RTI-113) competes with the Tracer for DAT sites.[1]
-
The Measurement: The reduction in Tracer binding (Binding Potential,
) reflects the occupancy by RTI-113.[1]
The Bioanalytical Challenge (Mass Spectrometry)
To calculate the affinity in vivo, we must solve the Hill Equation:
-
Why d5? Analysis of phenyltropanes in biological matrices (plasma/serum) is prone to "matrix effects" (ion suppression/enhancement).[1]
-
Mechanism of Action: RTI-113-d5 (
) has nearly identical physicochemical properties (retention time, pKa, extraction efficiency) to RTI-113 but differs in mass by +5 Da.[1] -
Result: It perfectly compensates for extraction losses and ionization variability, ensuring that the measured
is accurate enough to correlate with the expensive PET data.
Part 3: Experimental Protocols
Protocol A: Preparation of RTI-113-d5 Internal Standard
Use this protocol to prepare the reference solution for LC-MS/MS.
-
Stock Solution Preparation:
-
Working Standard (Spiking Solution):
-
Dilute the Stock Solution with 50:50 Methanol:Water to a final concentration of
. -
Note: This concentration should target the expected mid-range of the RTI-113 calibration curve.[1]
-
Protocol B: Integrated PET-PK Workflow
This workflow synchronizes the imaging event with the bioanalytical sampling.[1]
Step 1: Subject Preparation & Tracer Synthesis
-
Synthesize
or via standard nucleophilic substitution methods.[1] -
Ensure Radiochemical Purity
.
Step 2: Baseline Scan (Scan 1) [1]
-
Administer Tracer (IV bolus).[1]
-
Acquire dynamic PET data (0–90 min).[1]
-
Output: Baseline Binding Potential (
).
Step 3: RTI-113 Administration & Equilibrium
-
Administer "Cold" RTI-113 (IV or PO) at the target dose (e.g., 0.1 – 1.0 mg/kg).[1]
-
Allow time for distribution (typically 30–60 mins) to reach pseudo-equilibrium.
Step 4: Blocking Scan (Scan 2)
-
Administer Tracer (2nd injection).[1]
-
Acquire dynamic PET data.[1]
-
Output: Blocked Binding Potential (
).
Step 5: Critical Sampling (The Application of RTI-113-d5)
-
Timing: Draw arterial or venous blood samples at:
-
Processing: Centrifuge immediately (
, 10 min, ) to harvest plasma. -
Spiking: Aliquot
plasma and add of RTI-113-d5 Working Standard . -
Extraction: Perform Liquid-Liquid Extraction (LLE) using Hexane:Isoamyl alcohol (9:1).[1] Evaporate and reconstitute.
Step 6: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (
, ).[1] -
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]
-
Transitions (MRM):
Part 4: Data Visualization & Analysis
Workflow Diagram
The following diagram illustrates the critical integration of the d5-standard within the PET imaging pipeline.
Caption: Workflow integrating RTI-113-d5 bioanalysis with PET Receptor Occupancy imaging.
Comparative Data: RTI-113 vs. Cocaine
RTI-113 is designed to have a slower onset and longer duration than cocaine, a profile confirmed by PET.[1][5]
| Parameter | Cocaine (Reference) | RTI-113 (Candidate) | Role of PET/d5-Analysis |
| Target | DAT (Dopamine Transporter) | DAT (Dopamine Transporter) | Confirmed by displacement of [18F]FECNT |
| Selectivity | Low (DAT/SERT/NET) | High (DAT Selective) | Validated by selective tracers |
| Peak Occupancy | Rapid (< 10 min) | Slow (30-60 min) | Measured via Dynamic PET |
| Clearance ( | Fast (~45 min) | Slow (> 3 hours) | Measured via LC-MS (RTI-113-d5 IS) |
| Abuse Liability | High | Reduced | Inferred from slow occupancy kinetics |
Part 5: References
-
Wilcox, K. M., et al. (2002). "Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys."[1][6][7] Synapse, 43(2), 78–85.[1][7]
-
Kuhar, M. J., et al. (1999). "RTI-113: A phenyltropane with high affinity and selectivity for the dopamine transporter."[1] European Journal of Pharmacology.
-
Votaw, J. R., et al. (2002). "Measurement of dopamine transporter occupancy for multiple injections of cocaine using a single injection of [F-18]FECNT."[1][7] Synapse, 44(4), 203-210.[1][7]
-
Toronto Research Chemicals. "RTI-113-d5 Hydrochloride Product Data Sheet." (Standard Isotope Reference).
Sources
- 1. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 2. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTI-113 - Wikipedia [en.wikipedia.org]
- 4. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Human PET Imaging Studies with the Dopamine Transporter Ligand 18F-FECNT | Journal of Nuclear Medicine [jnm.snmjournals.org]
Quantitative analysis of RTI-113 in brain tissue using RTI-113-d5
Application Note: High-Sensitivity Quantitative Analysis of RTI-113 in Brain Tissue Using LC-MS/MS with RTI-113-d5
Abstract & Introduction
RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a potent, selective dopamine transporter (DAT) inhibitor derived from the phenyltropane scaffold.[1][2][3] Unlike cocaine, RTI-113 exhibits a slower onset and longer duration of action, making it a critical candidate for substitution therapies in stimulant addiction.
Quantifying RTI-113 in brain tissue presents significant bioanalytical challenges due to the high lipid content of the matrix (phospholipids) which causes severe ion suppression in electrospray ionization (ESI). Furthermore, the blood-brain barrier (BBB) penetration requires a method with high sensitivity (low pg/mg range) to accurately map receptor occupancy and pharmacokinetics.
This guide details a robust LC-MS/MS protocol using RTI-113-d5 as a stable isotope-labeled internal standard (SIL-IS). The method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to effectively remove lipids and proteins, ensuring high recovery and reproducibility.
Analyte Profile & Physicochemical Properties
Understanding the chemistry of RTI-113 is the foundation of this protocol. As a basic amine with a lipophilic ester tail, it behaves similarly to other phenyltropanes but with higher hydrophobicity.
| Property | RTI-113 (Analyte) | RTI-113-d5 (Internal Standard) |
| IUPAC Name | 3β-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2β-carboxylic acid phenyl ester | Deuterated analog (typically on the phenyl ring) |
| Molecular Formula | C₂₁H₂₂ClNO₂ | C₂₁H₁₇D₅ClNO₂ |
| Molecular Weight | 355.86 g/mol (Free Base) | ~360.89 g/mol |
| pKa (Calculated) | ~9.6 (Basic Nitrogen) | ~9.6 |
| LogP | ~4.2 (Highly Lipophilic) | ~4.2 |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Soluble in DMSO, Methanol |
Experimental Logic & Internal Standard Strategy
Why RTI-113-d5? In brain tissue analysis, "matrix effects" are the primary source of error. Co-eluting phospholipids can suppress the ionization of the target analyte.
-
Mechanism: RTI-113-d5 has the exact same retention time and physicochemical properties as RTI-113.
-
Correction: Any ionization suppression affecting RTI-113 will affect RTI-113-d5 to the exact same degree. By calculating the Area Ratio (Analyte/IS) , the variation is mathematically normalized.
Diagram 1: The Internal Standard Normalization Logic
Caption: The normalization mechanism where the deuterated standard compensates for matrix-induced ionization suppression.
Sample Preparation Protocol
Objective: Extract RTI-113 from brain tissue while removing phospholipids that cause ion suppression. Chosen Method: Mixed-Mode Cation Exchange (MCX) SPE.
-
Why MCX? It utilizes a dual retention mechanism: Reverse Phase (retention of the hydrophobic backbone) and Cation Exchange (retention of the basic amine). This allows for rigorous washing with organic solvents to strip lipids while the analyte remains ionically bound.
Step-by-Step Workflow
-
Tissue Homogenization:
-
Weigh 100 mg of wet brain tissue.
-
Add 400 µL of Homogenization Buffer (0.1 M Ammonium Acetate, pH 4.0). Acidic pH helps stabilize the ester and keeps the amine protonated.
-
Spike 10 µL of RTI-113-d5 IS Working Solution (100 ng/mL).
-
Homogenize using bead beater (e.g., Precellys) or ultrasonic probe.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Solid Phase Extraction (SPE) - MCX Cartridge (30 mg/1 cc):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water (0.1% Formic Acid).
-
Load: Apply supernatant. Flow rate < 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).
-
Wash 2 (Organic): 1 mL Methanol. (CRITICAL: Removes neutral lipids and hydrophobic interferences. RTI-113 stays bound via ionic interaction).
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond, releasing the basic analyte).
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Vortex and centrifuge/filter before injection.
-
Diagram 2: Extraction Workflow
Caption: MCX SPE workflow designed to isolate basic phenyltropanes from lipid-rich brain homogenate.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) Positive Mode.[4][5][6]
Chromatography Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B; 4.1 min: Re-equilibrate. |
| Injection Vol | 5 - 10 µL |
Mass Spectrometry (MRM Transitions)
Note: Exact collision energies (CE) must be optimized per instrument. The transitions below are characteristic of phenyltropanes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Rationale |
| RTI-113 | 356.1 [M+H]⁺ | 82.1 | Quantifier | Tropane ring fragment (High intensity) |
| RTI-113 | 356.1 [M+H]⁺ | 182.1 | Qualifier | Loss of phenyl ester + Cl-phenyl |
| RTI-113-d5 | 361.1 [M+H]⁺ | 87.1 | Quantifier | Deuterated Tropane ring |
Method Validation Criteria (Bioanalytical Standards)
To ensure the data is publication-ready and meets FDA/EMA guidelines:
-
Linearity: Calibration curve should range from 0.05 ng/g to 500 ng/g in brain tissue. (r² > 0.99).[7]
-
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).
-
-
Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target > 80%.
-
Matrix Effect: Compare post-extraction spike vs. neat solution. A value between 85-115% indicates successful lipid removal by the MCX protocol.
References
-
Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 3-(4-chlorophenyl)tropane-2-carboxylic acid esters." Journal of Medicinal Chemistry.
-
Kuhar, M. J., et al. (1999). "RTI-113: A potent and selective dopamine transporter inhibitor."[2][3] European Journal of Pharmacology.
-
Bart, M. G., et al. (2014). "A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry." RSC Analytical Methods.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Johansen, S. S., et al. (2007).[4] "Quantitative analysis of cocaine and its metabolites... using mixed mode sorbent columns." Journal of Chromatography B.
Sources
- 1. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RTI-113 | CymitQuimica [cymitquimica.com]
- 3. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantification of RTI-113 in Preclinical Matrices using RTI-113-d5
Application Note & Protocol Guide
Introduction & Scientific Context
RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a potent and selective dopamine transporter (DAT) inhibitor belonging to the phenyltropane class.[1][2] Unlike cocaine, RTI-113 exhibits a slower onset and longer duration of action, properties that have positioned it as a candidate for substitution pharmacotherapy in cocaine addiction [1].
To validate its therapeutic potential, precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling is required. This necessitates a robust bioanalytical method to quantify RTI-113 in complex biological matrices (plasma, brain tissue) at low ng/mL concentrations.
RTI-113-d5 is the stable isotope-labeled (SIL) internal standard (IS) of choice for these assays. The use of a deuterated IS is critical in LC-MS/MS to correct for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or proteins.
-
Recovery Variability: Losses during extraction (Solid Phase Extraction or LLE).
-
Ionization Inconsistency: Fluctuations in ESI source performance.
This guide details the protocol for developing a validated LC-MS/MS assay for RTI-113 using RTI-113-d5.
Chemical & Physical Properties[3][4]
| Property | Analyte: RTI-113 | Internal Standard: RTI-113-d5 |
| IUPAC Name | 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester | 3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl-d5 ester |
| Chemical Formula | C₂₁H₂₂ClNO₂ | C₂₁H₁₇D₅ClNO₂ |
| Molecular Weight | 355.86 g/mol (Free Base) | ~360.89 g/mol |
| Monoisotopic Mass | 355.13 Da | 360.16 Da |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Soluble in DMSO, Methanol |
| Storage | -20°C (Desiccated) | -20°C (Desiccated) |
Application Note: Bioanalytical Method Development
Liquid Chromatography (LC) Conditions
Phenyltropanes are basic compounds. A reverse-phase C18 column with high pH stability or a standard acidic mobile phase is recommended to ensure sharp peak shape and retention.
-
Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
6.0 min: Stop
-
Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
MRM Transitions: Note: Transitions depend on the specific labeling position of the d5 IS. The table below assumes a d5-phenyl ester label. Users must verify the fragmentation of their specific IS batch.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| RTI-113 | 356.1 | 182.1 | Quantifier | 25 |
| RTI-113 | 356.1 | 82.1 | Qualifier | 35 |
| RTI-113-d5 | 361.1 | 182.1* | Internal Standard | 25 |
*Technical Note on Cross-Talk: If the d5 label is on the phenyl ester group, the primary fragment (tropane core, m/z 182) effectively loses the label during fragmentation. This results in the same product ion for both analyte and IS (356->182 and 361->182). This is acceptable provided the precursor ions are resolved by the first quadrupole (Q1). If the label is on the chlorophenyl ring, the product ion would shift to 187.1. Always perform a product ion scan on your IS.
Experimental Protocols
Protocol 1: Sample Preparation (Solid Phase Extraction)
Objective: Isolate RTI-113 from rat plasma or brain homogenate while removing phospholipids that cause ion suppression.
Materials:
-
Oasis HLB SPE Cartridges (30 mg/1 cc) or equivalent.
-
Internal Standard Spiking Solution: 100 ng/mL RTI-113-d5 in 50:50 Methanol:Water.
Workflow:
-
Sample Pre-treatment:
-
Plasma: Aliquot 100 µL rat plasma. Add 10 µL IS Spiking Solution . Add 300 µL 2% H₃PO₄ (Phosphoric acid) to disrupt protein binding. Vortex 30s.
-
Brain Tissue: Weigh tissue (e.g., striatum). Homogenize in 4 volumes of ice-cold water. Aliquot 100 µL homogenate. Add 10 µL IS Spiking Solution . Add 300 µL 2% H₃PO₄.
-
-
Conditioning:
-
Add 1 mL Methanol to SPE cartridge.
-
Add 1 mL Water.
-
-
Loading:
-
Load pre-treated sample onto cartridge. Apply low vacuum (~5 InHg).
-
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL 20% Methanol (Removes moderate non-polars).
-
-
Elution:
-
Elute with 2 x 250 µL Acetonitrile . Collect in clean glass tubes.
-
-
Reconstitution:
-
Evaporate eluate to dryness under N₂ stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN). Vortex and transfer to autosampler vials.
-
Protocol 2: Preclinical Pharmacokinetic Study Design
Objective: Determine the plasma half-life and brain penetration of RTI-113 in Sprague-Dawley rats.
-
Animals: Male Sprague-Dawley rats (250-300g), n=3 per timepoint.
-
Dosing:
-
Group A: RTI-113 (IV bolus) @ 1 mg/kg.
-
Group B: RTI-113 (IP injection) @ 3 mg/kg (common behavioral dose).
-
-
Sampling:
-
Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240, 480 min post-dose.
-
Collection: Tail vein bleed (Plasma) or decapitation (Brain tissue).
-
-
Analysis: Process samples using Protocol 1 and analyze via LC-MS/MS.
Data Visualization
Figure 1: Bioanalytical Workflow Logic
This diagram illustrates the critical role of RTI-113-d5 in correcting experimental variability throughout the workflow.
Caption: Workflow demonstrating how the internal standard (RTI-113-d5) undergoes the exact same physical and chemical stresses as the analyte, allowing the final ratio calculation to negate extraction losses and matrix suppression.
Figure 2: MS/MS Fragmentation Pathway (Conceptual)
Understanding the fragmentation is vital for selecting the correct MRM transitions.
Caption: Fragmentation pathway of RTI-113. The primary transition (356->182) corresponds to the loss of the phenyl ester group, leaving the stable tropane core.
Data Analysis & Acceptance Criteria
To ensure Scientific Integrity , the assay must meet the following criteria (FDA Bioanalytical Method Validation Guidelines):
-
Calibration Curve:
-
Range: 1.0 ng/mL to 1000 ng/mL.[5]
-
Fit: Linear regression (
) with weighting. -
must be
.
-
-
Quality Control (QC) Samples:
-
Low QC (3 ng/mL), Mid QC (50 ng/mL), High QC (800 ng/mL).
-
Accuracy: Calculated concentration must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV% must be <15%.
-
-
IS Response:
-
The peak area of RTI-113-d5 should be consistent across all samples (CV < 15%). Drastic drops indicate matrix suppression or extraction failure.
-
References
-
Dworkin, S. I., et al. (1998). "RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter."[1] Synapse, 30(1), 49-55.
-
Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 3-(substituted phenyl)-tropane-2-carboxylic acid esters." Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Howell, L. L., et al. (2000). "Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. RTI-113 | CymitQuimica [cymitquimica.com]
- 2. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving the recovery of RTI-113-d5 during sample extraction
Technical Support Center: RTI-113-d5 Extraction & Recovery
The Physicochemical Context (The "Why")
Before troubleshooting, you must understand the molecule. RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a lipophilic base .[1]
-
Class: Phenyltropane (structurally related to cocaine).[1][2]
-
Key Functional Groups: Tertiary amine (Tropane nitrogen) and a Phenyl ester.[1]
-
pKa: ~8.6 (Amine protonation).
-
LogP: ~4.8 (Highly lipophilic).
The Core Challenge: Low recovery of the deuterated internal standard (RTI-113-d5) usually stems from three distinct mechanisms:
-
Non-Specific Binding (NSB): The high LogP causes the molecule to stick to polypropylene tubes and pipette tips.
-
Incorrect pH Control: Failure to manipulate the ionization state of the tertiary amine during extraction.
-
Chemical Instability: The phenyl ester is susceptible to chemical or enzymatic hydrolysis, converting RTI-113 into its acid metabolite (RTI-113-acid), which disappears from your specific MRM channel.[1]
Diagnostic Workflow: Is it Recovery or Suppression?
User Question: "My IS signal is low/variable. How do I know if I'm losing the sample or if the mass spec is just suppressed?"
Scientist's Answer: Do not guess. You must perform a Matrix Factor vs. Recovery Experiment (Tier-1 Diagnosis).[1] Low signal is often misdiagnosed as extraction loss when it is actually Ion Suppression.
The Protocol:
Prepare three sets of samples (
-
Set A (Neat): Standard in pure solvent/mobile phase.[1]
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike the IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike IS into matrix, then extract.[1]
Calculations:
-
Matrix Factor (MF): (Area Set B / Area Set A). If
, you have Ion Suppression (Matrix Effect).[1] -
True Recovery (RE): (Area Set C / Area Set B). If
, you have an Extraction/Adsorption issue.[1]
Troubleshooting Guide: True Recovery Issues
Scenario A: The "Sticky" Drug (Non-Specific Binding)
Symptom: Recovery is low in both LLE and SPE, but linearity improves at higher concentrations (saturation of binding sites). Root Cause: RTI-113 is highly lipophilic.[1] It adsorbs to standard polypropylene (PP) during the evaporation or reconstitution steps.
Corrective Actions:
-
Glass is Gold: Switch to silanized glass vials for all evaporation steps.
-
The "Keeper" Solvent: Never evaporate to complete dryness. Phenyltropanes can sublimate or bind irreversibly to dry walls.
-
Protocol: Add 10-20 µL of DMSO or Ethylene Glycol to the tube before drying.[1] This ensures the analyte remains in a liquid "puddle" after the volatile solvent is gone.
-
-
Anti-Adsorption Additive: Add 0.1% Formic Acid or 20% Methanol to your reconstitution solvent immediately.
Scenario B: Solid Phase Extraction (SPE) Failure
Symptom: Analyte is found in the "Flow Through" or "Wash" fractions. Root Cause: pH mismatch preventing retention on the sorbent.[3]
Recommended Phase: Mixed-Mode Cation Exchange (MCX/X-C) .[1]
-
Why? It utilizes two mechanisms: Hydrophobic retention (phenyl ring) and Ionic retention (amine).[1] This allows for rigorous washing to remove matrix.
Optimized MCX Protocol:
| Step | Solvent/Buffer | Mechanistic Logic |
| 1. Pre-treat | Dilute plasma 1:1 with 2% H₃PO₄ | Acidify (pH < 4) to ensure RTI-113 amine is charged (R-NH+).[1] |
| 2. Load | Load Sample | Charged amine binds to anionic sulfonate groups on sorbent. |
| 3.[1] Wash 1 | 2% Formic Acid in Water | Removes proteins/salts.[1] Analyte stays bound ionically. |
| 4. Wash 2 | 100% Methanol | CRITICAL STEP. Removes neutral lipids/matrix. Analyte stays bound ionically (cannot elute in MeOH if charged).[1] |
| 5. Elute | 5% NH₄OH in DCM/IPA (70:30) | pH Swing. Base neutralizes the amine (R-N), breaking ionic bond.[1] Organic solvent disrupts hydrophobic bond. |
Scenario C: Liquid-Liquid Extraction (LLE) Failure
Symptom: Low recovery using standard generic methods. Root Cause: The pH was not basic enough to neutralize the amine, causing it to stay in the aqueous water layer.
Corrective Actions:
-
Buffer pH: Adjust sample pH to > 9.5 using Carbonate Buffer or Ammonium Hydroxide. (Target: pH = pKa + 2).
-
Solvent Choice: Use Chlorobutane or MTBE/Hexane (50:50) . Avoid Ethyl Acetate if possible, as it extracts too many matrix lipids which causes ion suppression later.[1]
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing low RTI-113-d5 signal intensity.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol Protein Precipitation (PPT) instead of SPE/LLE? A: You can, but expect high matrix effects.[1] If you must use PPT, use Acetonitrile rather than Methanol.[1] Acetonitrile precipitates proteins more efficiently.[1] However, for RTI-113, PPT often results in significant ion suppression due to phospholipid co-elution.[1] A "Phospholipid Removal" plate is highly recommended if avoiding SPE.[1]
Q: My RTI-113-d5 has a different retention time than the analyte. Why? A: This is the "Deuterium Isotope Effect," though it is rare to see significant shifts in modern UPLC. More likely, your column is not equilibrated.[1] Phenyltropanes are sensitive to mobile phase pH. Ensure your mobile phase contains a buffer (e.g., 10mM Ammonium Formate), not just 0.1% Formic Acid, to stabilize the retention time.[1]
Q: Is the phenyl ester unstable? A: Yes. Phenyl esters are susceptible to hydrolysis by plasma esterases.
-
Fix: Collect blood into tubes containing Sodium Fluoride (NaF) or Potassium Oxalate to inhibit esterase activity immediately upon collection.[1] Acidifying the plasma immediately after harvest also stabilizes the ester.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15175232, RTI-113. Retrieved from [Link][1]
- Matuszewski, B. K., et al. (2003).Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.
-
Phenomenex. Troubleshooting SPE Recovery: The Interaction of pH and pKa. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Ion Suppression of RTI-113-d5 in Biological Samples
Welcome to the technical support center for the bioanalysis of RTI-113-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing ion suppression when quantifying RTI-113-d5 in complex biological matrices using LC-MS/MS. As a deuterated internal standard for RTI-113, a potent and selective dopamine reuptake inhibitor and a phenyltropane analog of cocaine, accurate quantification of RTI-113-d5 is paramount for robust and reliable clinical and preclinical studies.[1][2]
Ion suppression is a significant challenge in LC-MS/MS-based bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced signal intensity and compromised data quality.[3][4] This guide will walk you through the common issues, their underlying causes, and field-proven strategies to mitigate them, ensuring the highest level of data integrity for your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered during the analysis of RTI-113-d5 in biological samples.
Q1: I'm observing a significant drop in RTI-113-d5 signal when analyzing plasma samples compared to the neat standard. What is the likely cause?
A1: This is a classic sign of ion suppression , a type of matrix effect.[3][5] In electrospray ionization (ESI), which is commonly used for the analysis of tropane alkaloids like RTI-113, co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) compete with RTI-113-d5 for ionization.[5][6][7] This competition reduces the efficiency of RTI-113-d5 ionization, leading to a lower signal intensity.[2][8]
Causality: The high concentration of matrix components in a biological sample can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering solvent evaporation and the release of gas-phase analyte ions.[2]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: A simple protein precipitation might not be sufficient to remove all interfering components. Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][9]
-
Optimize Chromatography: Ensure that RTI-113-d5 is chromatographically separated from the bulk of the matrix components. A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram.[10]
-
Dilute the Sample: If the concentration of RTI-113-d5 is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[11]
Q2: My quality control (QC) samples are showing high variability and poor reproducibility. Could this be related to ion suppression?
A2: Absolutely. Inconsistent results for QC samples are often a red flag for variable ion suppression across different samples.[11] The composition of biological matrices can vary from subject to subject, and even between different samples from the same subject, leading to different degrees of ion suppression.[12]
Causality: If your sample preparation method is not robust enough to consistently remove interfering matrix components, the degree of ion suppression will vary, leading to inconsistent analytical results.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Solid-phase extraction (SPE) is generally considered the gold standard for producing cleaner extracts and minimizing variability in matrix effects.[9][13]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[14]
-
Ensure Complete Co-elution with the Analyte: Since you are using a deuterated internal standard, it is crucial that it co-elutes perfectly with the non-labeled analyte (RTI-113). Any chromatographic separation can expose them to different matrix interferences, leading to inaccurate correction.[10][15]
Q3: I'm using a simple protein precipitation method. What are its limitations regarding ion suppression for RTI-113-d5 analysis?
A3: While protein precipitation (PPT) is a quick and easy method, it is often insufficient for removing major sources of ion suppression, particularly phospholipids.[6][16][17] For a compound like RTI-113, which is a tropane alkaloid and a weak base, co-precipitation of the analyte with proteins can also be a concern.[13][18]
Causality: PPT primarily removes large protein molecules. However, it leaves behind a significant amount of soluble endogenous components, most notably phospholipids, which are well-known to cause severe ion suppression in ESI-MS.[18]
To improve upon PPT, consider:
-
Phospholipid Removal Plates: These are specialized plates that combine protein precipitation with a phospholipid removal step.
-
HybridSPE®: This technique combines the simplicity of PPT with the selectivity of SPE for targeted removal of both phospholipids and proteins.[6][12]
Experimental Protocols
Here are detailed step-by-step methodologies for key sample preparation techniques to minimize ion suppression of RTI-113-d5.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than protein precipitation and can provide a cleaner extract. Since RTI-113 is a weak base, we can manipulate the pH to facilitate its extraction into an organic solvent.[18]
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of plasma/serum sample, add 25 µL of an aqueous solution containing RTI-113-d5.
-
Alkalinization: Add 50 µL of 0.1 M sodium carbonate or ammonium hydroxide to raise the pH of the sample to >10. This will ensure that RTI-113 is in its neutral, free-base form.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane:isoamyl alcohol (99:1, v/v)).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and is very effective at removing phospholipids and other interfering matrix components.[9][13] For a basic compound like RTI-113, a mixed-mode cation exchange SPE sorbent is often ideal.[9]
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 25 µL of RTI-113-d5 solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is protonated and ready for retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid functional groups) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the RTI-113 and RTI-113-d5 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
The choice of sample preparation method can have a significant impact on the signal intensity and variability of RTI-113-d5. The following table summarizes the expected performance of different techniques.
| Sample Preparation Method | Relative Signal Intensity of RTI-113-d5 | % RSD of QC Samples | Relative Cleanliness of Extract |
| Protein Precipitation (PPT) | Low | >15% | Poor |
| Liquid-Liquid Extraction (LLE) | Moderate | <15% | Good |
| Solid-Phase Extraction (SPE) | High | <10% | Excellent |
This data is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Minimizing Ion Suppression
Caption: Workflow for troubleshooting ion suppression of RTI-113-d5.
Mechanism of Ion Suppression in ESI
Caption: Simplified mechanism of ion suppression in the ESI source.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
RTI-113 - Wikipedia. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available from: [Link]
-
RTI-113 - Grokipedia. Available from: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. Available from: [Link]
-
Crime Scene Investigation: Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in synthetic human. Available from: [Link]
-
Fig. 4. LC-MS/MS analysis of cocaine and cocaine metabolites. Total ion... - ResearchGate. Available from: [Link]
-
Ultra-sensitive forensic analysis workflow of cocaine and its metabolites in hair samples using LC-MS MS - SCIEX. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available from: [Link]
-
A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PubMed. Available from: [Link]
-
(PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - ResearchGate. Available from: [Link]
-
(PDF) Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC - ResearchGate. Available from: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]
-
Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC. Available from: [Link]
-
Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available from: [Link]
-
The Value of Deuterated Internal Standards - KCAS Bio. Available from: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. Available from: [Link]
-
Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - MDPI. Available from: [Link]
-
Ion suppression is a significant challenge in mass spectrometry, where certain compounds in a sample inhibit the ionization of analytes, affecting sensitivity and accuracy. Factors contributing to ion suppression include matrix effects, co-eluting compounds, and high concentrations of interfering substances. Strategies to mitigate ion suppression involve appropriate sample preparation, chromatographic separation, optimizing MS parameters, and using internal standards. Available from: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
-
Analytical procedures for determination of cocaine and its metabolites in biological samples - ResearchGate. Available from: [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect - Phenomenex. Available from: [Link]
-
(PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - ResearchGate. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available from: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. Available from: [Link]
-
Protein precipitation | Norlab. Available from: [Link]
-
Sample Prep for Today's Analytical World - Agilent. Available from: [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics - PMC - NIH. Available from: [Link]
-
validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available from: [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC. Available from: [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. Available from: [Link]
-
Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC. Available from: [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC. Available from: [Link]
Sources
- 1. RTI-113 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 4. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística [revista.rbc.org.br]
- 5. RTI-113 | CymitQuimica [cymitquimica.com]
- 6. Rti-113 | C21H22ClNO2 | CID 15175232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Best practices for long-term storage of RTI-113-d5 standards
Technical Support Center: RTI-113-d5 Storage & Handling
Abstract: RTI-113-d5 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester-d5) is a high-value deuterated internal standard used primarily in LC-MS/MS quantification of phenyltropanes. Unlike common cocaine analogs (e.g., RTI-31, RTI-55) which are methyl esters, RTI-113 is a phenyl ester .[1] This structural distinction dictates a unique set of storage requirements.[2] This guide synthesizes chemical kinetics with practical laboratory protocols to prevent the two most common failure modes: transesterification and hydrolysis .
Part 1: The "Golden Hour" – Receipt & Initial Handling
The integrity of your standard is defined in the first hour of receipt. RTI-113-d5 is typically shipped as a lyophilized powder or a crystalline solid (often as a hydrochloride salt).
Protocol 1: Receipt Inspection
-
Thermal Equilibration: Do not open the vial immediately upon removal from the shipping container. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic salt, initiating immediate hydrolysis of the ester bond [1].
-
-
Solvent Selection (CRITICAL):
-
Recommended: Acetonitrile (ACN) (LC-MS Grade).[3]
-
Forbidden for Long-Term Storage: Methanol (MeOH) .
-
Mechanism:[4][5] RTI-113 is a phenyl ester.[1][6] In the presence of Methanol (a nucleophile), phenyl esters undergo transesterification to form the methyl ester (RTI-31) and phenol. This reaction is faster than alkyl ester transesterification due to the better leaving group ability of the phenoxide ion [2]. Storing RTI-113 in MeOH will slowly convert your standard into a completely different drug.
-
Part 2: Stock Solution Preparation & Storage
Objective: Create a stable stock solution (100 µg/mL or 1 mg/mL) that remains valid for >12 months.
Step-by-Step Workflow
-
Weighing: Weigh the solid standard into a deactivated amber glass vial. Avoid plastic microcentrifuge tubes for high-concentration stocks to prevent adsorption of the lipophilic tropane moiety.
-
Dissolution: Add LC-MS Grade Acetonitrile .
-
Note: If the salt form (HCl) is difficult to dissolve in pure ACN, you may use 50:50 ACN:Water, but this drastically reduces stability (see Table 1). Pure ACN is preferred; sonicate briefly if needed.
-
-
Headspace Purging: Displace oxygen/moisture in the vial headspace with a gentle stream of Argon or Nitrogen.
-
Sealing: Use PTFE-lined screw caps. Parafilm is insufficient for long-term -80°C storage as it becomes brittle.
Visualizing the Workflow
Figure 1: Optimal workflow for solubilization and storage of phenyltropane standards. Note the explicit exclusion of Methanol.
Part 3: Long-Term Stability Data
The following table summarizes expected stability based on solvent and temperature conditions.
| Storage State | Solvent | Temperature | Expected Stability | Primary Degradation Mode |
| Lyophilized Powder | N/A | -20°C | > 5 Years | Oxidation (slow) |
| Liquid Stock | Acetonitrile | -80°C | 2-3 Years | None (Optimal) |
| Liquid Stock | Acetonitrile | -20°C | 1 Year | Solvent Evaporation |
| Liquid Stock | Methanol | -20°C | < 3 Months | Transesterification (to Methyl Ester) |
| Liquid Stock | Water/Buffer | 4°C | < 1 Week | Hydrolysis (to Carboxylic Acid) |
Part 4: Troubleshooting & FAQs
Q1: I see a new peak in my LC-MS chromatogram at [M-62] relative to RTI-113. What is this? A: This is likely the Methyl Ester analog (RTI-31).
-
Cause: You likely stored your stock solution in Methanol. The phenyl group (Mass ~77) was exchanged for a methyl group (Mass ~15), resulting in a net mass loss of 62 Da.
-
Solution: Remake the standard in Acetonitrile.
Q2: My standard concentration is dropping, but I don't see degradation products. Why? A: This is often due to Adsorption .
-
Mechanism:[4][5] RTI-113 is a lipophilic amine. It adheres strongly to standard polypropylene (PP) tubes and untreated borosilicate glass silanols [3].
-
Solution: Use Silanized (Deactivated) Glass Vials for all working standards < 1 µg/mL. Never store working solutions in plastic for >24 hours.
Q3: Can I use this standard for GC-MS? A: Yes, but beware of the injection port temperature.
-
Issue: Phenyl esters are thermally labile. High injector temps (>250°C) can cause on-column pyrolysis (elimination of the phenyl ester).
-
Protocol: Use a cool-on-column injection or keep the inlet <220°C if possible.
Visualizing Degradation Pathways
Figure 2: Chemical degradation pathways. The "Phenyl Ester" moiety makes RTI-113 uniquely susceptible to methanolysis compared to other tropanes.
References
-
Cayman Chemical. Product Information: RTI-113 (hydrochloride). Retrieved from
-
Neverov, A. A., et al. (2001).[7] Catalysis of transesterification reactions by lanthanides – Unprecedented acceleration of methanolysis of aryl and alkyl esters.[7] Canadian Journal of Chemistry.[7]
-
Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
-
Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
Sources
- 1. RTI-113 - Wikipedia [en.wikipedia.org]
- 2. envirotechint.com [envirotechint.com]
- 3. chromtech.com [chromtech.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. RTI-113 (141807-57-0) for sale [vulcanchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Comparative Pharmacodynamics: RTI-113 vs. Cocaine In Vivo
Executive Summary
RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a synthetic phenyltropane analog of cocaine designed to map the dopamine transporter (DAT) with high selectivity.[1][2][3][4] Unlike Cocaine , which functions as a non-selective monoamine uptake inhibitor (blocking DAT, SERT, and NET), RTI-113 exhibits a high degree of selectivity for the DAT.
In vivo, RTI-113 demonstrates a distinct pharmacological profile characterized by extended duration of action (approx.[1][2][5] 5x that of cocaine) and high specific potency for locomotor stimulation. While both compounds maintain self-administration behavior, RTI-113 is investigated as a potential substitution therapy because its slow onset and long duration may lower abuse liability compared to the rapid-cycling pharmacokinetics of cocaine.
Chemical & Pharmacological Profile
To understand the in vivo potency differences, one must first examine the structural modifications that alter binding kinetics.
Structural Distinction[6]
-
Cocaine: A tropane alkaloid with a 2β-carbomethoxy and 3β-benzoyloxy group.
-
RTI-113: A phenyltropane where the 3β-benzoyloxy group is replaced by a 4-chlorophenyl ring, and the 2β-group is a phenyl ester .[1][2][4][5][6]
-
Impact: The phenyl ester modification at the 2β position (replacing the methyl ester found in RTI-31) drastically reduces affinity for the Norepinephrine Transporter (NET), rendering RTI-113 highly DAT-selective.[7]
-
Binding Affinity & Selectivity Table
| Metric | Cocaine | RTI-113 | Functional Implication |
| Primary Target | DAT, SERT, NET | DAT (Highly Selective) | RTI-113 minimizes noradrenergic/serotonergic side effects. |
| DAT Affinity ( | ~200–400 nM | ~1–10 nM | RTI-113 binds DAT with 10–100x higher affinity. |
| DAT Selectivity | Low (Non-selective) | High (DAT > SERT >> NET) | RTI-113 isolates dopaminergic signaling pathways. |
| Lipophilicity | Moderate | High | Facilitates blood-brain barrier penetration and retention. |
In Vivo Behavioral Potency[8][9]
The "potency" of RTI-113 in vivo is multidimensional, defined not just by the dose required to elicit a response (ED50), but by the duration and quality of that response.
A. Locomotor Activity
RTI-113 acts as a potent psychomotor stimulant. In rodent and primate models, it induces dose-dependent increases in locomotor activity.
-
Potency: RTI-113 is approximately 3–10x more potent than cocaine in eliciting maximum locomotor activity.
-
Duration: The half-life of the behavioral effect is significantly longer.[5] While cocaine-induced hyperactivity subsides within 30–60 minutes, RTI-113 effects can persist for 3–5 hours .
B. Drug Discrimination (Interoceptive Effects)
In discrimination protocols (where animals are trained to recognize the "feeling" of cocaine), RTI-113 fully substitutes for cocaine.
-
Substitution: 100% substitution (animals identify RTI-113 as "cocaine-like").
-
Time Course: The discriminative stimulus effects of RTI-113 last approximately 5 times longer than cocaine.[5]
C. Self-Administration & Reinforcement[1][2][4][10]
-
Reinforcing Efficacy: RTI-113 maintains self-administration on Fixed Ratio (FR) and Progressive Ratio (PR) schedules.
-
Occupancy Requirement: PET imaging studies in rhesus monkeys indicate that RTI-113 requires high DAT occupancy (>90%) to maintain maximum response rates, similar to cocaine.[1][2][3]
-
Therapeutic Potential: When administered as a pretreatment, RTI-113 dose-dependently decreases cocaine self-administration.[1][6] This suggests that by occupying the DAT for an extended period, it prevents the "spike" of dopamine caused by subsequent cocaine use (blunting the high).
Mechanistic Visualization
The following diagram illustrates the selectivity difference that drives the in vivo potency and side-effect profile.
Figure 1: Selectivity profile comparison. Note RTI-113's isolation of the DAT pathway compared to Cocaine's broad-spectrum inhibition.
Experimental Protocols
To validate the potency and duration differences described above, the following Drug Discrimination Protocol is recommended. This protocol is self-validating because it relies on the animal's internal state to report the duration of action.
Protocol: Time-Course Drug Discrimination
Objective: Determine the duration of action of RTI-113 relative to cocaine.
Phase 1: Training (Establish Baseline)
-
Subjects: Male Sprague-Dawley rats (n=8-10).
-
Apparatus: Standard operant conditioning chambers with two levers (Drug Lever vs. Saline Lever).
-
Schedule: Fixed Ratio 10 (FR10) schedule of food reinforcement.
-
Training Dose: Cocaine (10 mg/kg, i.p.) vs. Saline (1 mL/kg).
-
Criteria: Subjects must achieve >85% correct lever selection for 5 consecutive sessions before testing.
Phase 2: Substitution Testing (Potency)
-
Washout: 48-hour washout period between test sessions.
-
Dosing: Administer cumulative doses of RTI-113 (0.1, 0.3, 1.0, 3.0 mg/kg).
-
Measurement: Record lever selection 15 minutes post-injection.
-
Data Calculation: Calculate the ED50 (Effective Dose for 50% drug-appropriate responding).
-
Expected Result: RTI-113 ED50 should be lower than Cocaine ED50, indicating higher potency.
-
Phase 3: Time-Course Analysis (Duration)
-
Dose Selection: Administer a fully substituting dose of RTI-113 (e.g., 3.0 mg/kg).
-
Temporal Testing: Place subjects in the chamber for 5-minute extinction tests at T=15, 60, 120, 240, and 300 minutes post-injection.
-
Comparison: Repeat with Cocaine (10 mg/kg).
-
Analysis: Plot "% Drug-Appropriate Responding" vs. Time.
-
Validation: Cocaine responding should drop <20% by T=60 min. RTI-113 responding should remain >80% at T=120 min and persist up to T=300 min.
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the logic flow for the Time-Course Discrimination experiment.
Figure 2: Workflow for comparative time-course analysis in drug discrimination.
References
-
Cook, C. D., Carroll, F. I., & Beardsley, P. M. (2002). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys.[5] European Journal of Pharmacology, 442(1-2), 93-98.[5]
-
Wilcox, K. M., et al. (2002). Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys.[4] Synapse, 43(1), 78-85.[4]
-
Kimmel, H. L., Carroll, F. I., & Kuhar, M. J. (2001). Locomotor stimulant effects of novel phenyltropanes in the mouse.[8] Drug and Alcohol Dependence, 65(1), 25-36.[8]
-
Howell, L. L., et al. (2000). Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey.[9] Journal of Pharmacology and Experimental Therapeutics, 292(2), 521-529.
-
Carroll, F. I., et al. (2006). Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse.[8] The AAPS Journal, 8(1), E196-E203.[8] (Contextual reference for Phenyltropane SAR).
Sources
- 1. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTI-113 - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Self-administration of cocaine and the cocaine analog RTI-113 | RTI [rti.org]
- 5. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
RTI-113 versus GBR 12909: a comparative analysis.
Executive Summary
This guide provides a rigorous technical comparison between RTI-113 (a phenyltropane analog) and GBR 12909 (a piperazine derivative).[1] Both compounds are high-affinity, selective Dopamine Transporter (DAT) inhibitors used extensively in addiction research to model substitution therapies.
While both agents exhibit nanomolar affinity for DAT, they diverge significantly in their structural topology , pharmacokinetic profiles , and behavioral outcomes .[2] RTI-113 retains the tropane scaffold of cocaine, offering a "slow-onset" cocaine-like profile that maintains self-administration.[3] In contrast, GBR 12909 acts as a long-acting, structurally distinct inhibitor that often dissociates the blockade of dopamine uptake from the immediate reinforcing effects characteristic of psychostimulants.
Structural & Mechanistic Foundations
Chemical Topology
The primary distinction lies in the scaffold.[2]
-
RTI-113 (3β-(4-chlorophenyl)tropane-2β-carboxylic acid phenyl ester) is a phenyltropane .[3][4][5][6] It is structurally homologous to cocaine but modified to enhance DAT selectivity and metabolic stability. The replacement of the 2β-methyl ester with a phenyl ester creates steric occlusion that drastically reduces affinity for the Norepinephrine Transporter (NET) while retaining high DAT affinity.[2]
-
GBR 12909 (Vanoxerine) is a piperazine derivative.[7] It lacks the tropane bridge, adopting a flexible, elongated structure. This allows it to bind to the DAT in a manner that is competitive with dopamine but potentially distinct in its conformational induction compared to tropanes.[2]
Binding Site Interactions
Molecular modeling suggests that while both compounds block dopamine uptake, their "footprint" in the transporter differs.[2]
-
RTI-113 interacts with the classic cocaine binding pocket, specifically requiring Tyr151 (in NET numbering equivalents) for high-affinity binding.
-
GBR 12909 binds to a site overlapping the dopamine substrate site but extends into hydrophobic pockets not accessed by tropanes, contributing to its exceptionally slow dissociation rate (
).
Figure 1: Mechanistic topology of DAT inhibition.[2] RTI-113 mimics the cocaine pharmacophore with higher potency, while GBR 12909 utilizes a distinct piperazine scaffold to achieve extended residence time.
Binding Profiles & Selectivity
The following data synthesizes competitive radioligand binding assays (typically displacing
Comparative Affinity Data ( )
| Parameter | RTI-113 | GBR 12909 | Biological Implication |
| DAT Affinity ( | ~ 1.1 - 5.0 nM | ~ 1.0 - 10.0 nM | Both are equipotent high-affinity binders. |
| SERT Affinity ( | > 500 nM | > 100 nM | RTI-113 is highly selective; GBR is moderately selective. |
| NET Affinity ( | > 1,000 nM | > 100 nM | RTI-113 has negligible adrenergic activity compared to RTI-31. |
| Selectivity (DAT/SERT) | > 100-fold | ~ 10-50 fold | RTI-113 offers a "cleaner" dopaminergic signal. |
| Selectivity (DAT/NET) | > 200-fold | ~ 10-50 fold | RTI-113 avoids norepinephrine-mediated anxiety/cardiovascular effects. |
Key Insight: RTI-113 achieves its selectivity through the 2β-phenyl ester modification.[3] The related analog, RTI-31 (methyl ester), is potent at NET.[2] Replacing the methyl with a phenyl group (RTI-113) sterically hinders NET binding without affecting DAT binding.
Pharmacokinetics & Behavioral Pharmacology
Temporal Profile[8]
-
RTI-113: Exhibits a "Hybrid" profile. It has a slower onset than cocaine (reducing the immediate "rush") but a significantly longer duration of action.[2] This makes it an ideal candidate for substitution therapy studies where stable DAT occupancy is desired to block cocaine binding.
-
GBR 12909: Characterized by extremely slow kinetics.[2] Its onset can take hours, and its effects can persist for days due to high lipophilicity and slow dissociation from the transporter.[2]
Behavioral Outcomes (Self-Administration)[2][3][6][8][9][10][11][12]
-
Reinforcement: RTI-113 functions as a positive reinforcer in rhesus monkeys (inverted U-shaped dose-response), substituting for cocaine.[3]
-
Therapeutic Blockade: Pretreatment with RTI-113 decreases cocaine self-administration.[1][8] However, this efficacy is closely tied to DAT occupancy (>70%) .[2]
-
Abuse Liability: Because RTI-113 maintains self-administration, it carries abuse liability, though potentially lower than cocaine due to the slower onset. GBR 12909 has shown mixed results, often suppressing cocaine intake without maintaining high rates of responding itself in certain schedules, but it can still be self-administered.[2]
Experimental Protocols
A. Radioligand Binding Assay (Competition)
Purpose: To determine the
Workflow Diagram:
Figure 2: Standardized workflow for determining binding affinity (
Step-by-Step Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue or HEK-293 cells stably expressing hDAT in ice-cold modified Tris-HCl buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Ligand Selection: Use 0.5 nM
(high specificity for DAT). -
Non-Specific Binding (NSB): Define NSB using 30
M Cocaine or 10 M GBR 12909 .[2] -
Competition: Add increasing concentrations of the test drug (RTI-113 or GBR 12909) ranging from
to M. -
Incubation: Incubate for 2 hours on ice (4°C) . Note: GBR 12909 requires longer equilibration times due to lipophilicity; ensure equilibrium is reached.
-
Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding). Wash 3x with ice-cold buffer.
-
Analysis: Convert IC
to using the Cheng-Prusoff equation: .
B. Locomotor Activity Assay (In Vivo)
Purpose: To assess the psychostimulant duration of action.[2]
-
Acclimation: Place rodents in locomotor chambers for 60 mins to establish baseline.
-
Injection: Administer RTI-113 (e.g., 0.3–3.0 mg/kg, i.p.) or GBR 12909 (e.g., 10–30 mg/kg, i.p.).[2]
-
Measurement: Record horizontal ambulation via infrared beam breaks in 10-min bins.
-
Comparison:
Therapeutic Implications
Why choose RTI-113? RTI-113 is the superior tool when modeling substitution therapies . Its ability to maintain self-administration while providing a long-duration "safety net" of DAT occupancy allows researchers to study how stable dopamine levels can reduce craving for rapid-onset stimulants like crack cocaine.
Why choose GBR 12909? GBR 12909 is the tool of choice for mechanistic dissociation .[2] Because it is structurally distinct and has such slow kinetics, it is used to prove that DAT inhibition can occur without the immediate behavioral spikes associated with tropanes.[2] It is also used to study the "hydrophobic pocket" of the DAT.[2]
References
-
Carroll, F. I., et al. (1995).[2][11] Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester analogs at dopamine, serotonin, and norepinephrine transport sites. Journal of Medicinal Chemistry.
-
Dworkin, S. I., et al. (1998).[2][6] RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter.[4][5][6][12][13] Synapse.[2][12][13][10]
-
Rothman, R. B., et al. (2008).[2] Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction.[2] Biochemical Pharmacology.[2]
-
Howell, L. L., et al. (2000).[2] Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey.[2][1][8] Journal of Pharmacology and Experimental Therapeutics.[2]
-
Beuming, T., et al. (2008).[2] The binding sites for cocaine and dopamine in the dopamine transporter overlap.[2] Nature Neuroscience.
Sources
- 1. Comparative behavioral pharmacology of cocaine and the selective dopamine uptake inhibitor RTI-113 in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RTI-113 - Wikipedia [en.wikipedia.org]
- 4. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 7. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 8. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. Interaction of tyrosine 151 in norepinephrine transporter with the 2β group of cocaine analog RTI-113 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RTI-113 | CymitQuimica [cymitquimica.com]
- 13. Self-administration of cocaine and the cocaine analog RTI-113 | RTI [rti.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
